Spiro[2.4]heptane
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Overview
Description
Spiro[2.4]heptane: is a spirocyclic hydrocarbon with the molecular formula C7H12 . It features a unique structure where a cyclopropyl ring and a cyclopentyl ring share a single carbon atom. This compound is part of a broader class of spiro compounds, which are characterized by their distinctive spiro-connected ring systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane typically involves cyclization reactions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound . Another approach involves the Corey–Chaykovsky reaction , where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound oxides.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Substitution reactions, particularly involving halogens, can produce a variety of this compound derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various This compound derivatives , such as this compound oxides, halogenated spiro[2.4]heptanes, and reduced this compound compounds .
Scientific Research Applications
Spiro[2.4]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.4]heptane and its derivatives involves interactions with various molecular targets. For example, its biological activity can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]hepta-4,6-diene: Contains a cyclopropyl and a cyclopentyl ring with additional double bonds.
Spiro[cyclopropane-1,9′-fluorene]: Formed through the Corey–Chaykovsky reaction.
Uniqueness
Spiro[2.4]heptane is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. Its combination of cyclopropyl and cyclopentyl rings makes it a valuable compound for studying spirocyclic chemistry and developing new materials .
Properties
CAS No. |
185-49-9 |
---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
spiro[2.4]heptane |
InChI |
InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
InChI Key |
HEMCGZPSGYRIOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC2 |
Origin of Product |
United States |
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